Product packaging for cyclopentyl(cyclopropyl)methanone(Cat. No.:CAS No. 58774-11-1)

cyclopentyl(cyclopropyl)methanone

Cat. No.: B3384915
CAS No.: 58774-11-1
M. Wt: 138.21 g/mol
InChI Key: YXFMOQKVIGBGML-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) and Cyclopentane (B165970) Moieties as Structural Elements in Organic Chemistry

Cyclopropane and cyclopentane rings are fundamental structural motifs in organic chemistry, valued for their distinct properties and presence in a wide array of important molecules. The cyclopropane ring, first synthesized by August Freund in 1882, is a particularly versatile building block in chemical synthesis. rsc.org Its high ring strain results in unique reactivity, making cyclopropane-containing compounds valuable in medicine, agrochemistry, and materials science. rsc.orgrsc.org The incorporation of cyclopropane into drug molecules can enhance metabolic stability and improve binding to biological targets by influencing the molecule's conformation. rsc.org

Cyclopentane, along with cyclohexane, is one of the most common and useful cycloalkanes in organic chemistry. libretexts.org While less strained than cyclopropane, the cyclopentane ring is a prevalent feature in many natural products and biologically active compounds, including prostaglandins (B1171923) and steroids. One of the most critical five-membered rings in nature is the sugar ribose, which forms the backbone of DNA and RNA. libretexts.org The ability to synthesize and modify these cyclic structures is crucial, as many biological processes involve molecules with cycloalkane-like frameworks. libretexts.org

Historical Context and Evolution of Research on Cycloalkyl Ketones

Ketones are a fundamental class of organic compounds, widely utilized as versatile building blocks in synthesis and commonly found in natural products and bioactive molecules. acs.org The study of cycloalkyl ketones is deeply rooted in the broader history of cycloalkane chemistry. Early research, dating back to the late 19th century, focused on the synthesis and fundamental properties of cyclic compounds.

The evolution of this field has seen a shift from basic synthesis to the exploration of the nuanced reactivity of these structures. A significant area of development has been in the chemistry of cyclopropyl (B3062369) ketones, particularly those substituted with both a donor and an acceptor group. These "donor-acceptor cyclopropanes" (DACs) have seen a resurgence of interest in recent decades due to their unique reactivity under milder and simpler reaction conditions. wiley.com This has made them indispensable in a variety of important synthetic processes, including their application in the synthesis of natural products and molecules for pharmaceutical and agrochemical research. wiley.com

Unique Structural Features and Inherent Strain Energy of Cyclopropyl and Cyclopentyl Rings in Ketone Systems

The reactivity of cycloalkanes is heavily influenced by ring strain, which is a combination of angle strain and torsional strain. Cyclopropane is a planar, three-membered ring where the internal C-C-C bond angles are constrained to 60°. libretexts.orglibretexts.org This is a significant deviation from the ideal 109.5° tetrahedral bond angle, leading to substantial angle strain. youtube.com Furthermore, the rigid planarity of the cyclopropane ring forces all the carbon-hydrogen bonds into an eclipsed conformation, resulting in maximum torsional strain. libretexts.org This combined strain makes the cyclopropane ring highly reactive and susceptible to ring-opening reactions. youtube.com

The table below compares the ring strain of several cycloalkanes, illustrating the high inherent energy of the cyclopropane ring.

CycloalkaneHeat of Combustion per CH₂ Group (kJ/mol)Total Ring Strain (kJ/mol)
Cyclopropane697115
Cyclobutane681110
Cyclopentane65825
Cyclohexane6530

Data sourced from Khan Academy and Chemistry LibreTexts. libretexts.orgyoutube.com

When integrated into a ketone system like cyclopentyl(cyclopropyl)methanone, the cyclopropyl ring is "activated" by the electron-withdrawing ketone group, enhancing its unique reactivity.

Overview of Research Trajectories for Donor-Acceptor Cyclopropane Derivatives

Donor-acceptor cyclopropanes (DACs) are a special class of cyclopropanes substituted with both an electron-donating group and an electron-accepting group. This substitution pattern polarizes the cyclopropane ring, making it a highly versatile C3 synthon in organic synthesis. nih.gov Research in this area has seen remarkable progress, focusing on the diverse reactivity patterns of DACs in racemic and stereoselective syntheses. rsc.org

Key research trajectories include:

Cycloaddition and Annulation Reactions: DACs readily participate in formal cycloaddition reactions with a variety of substrates, including aldehydes, ketones, nitriles, and indoles, to form corresponding five-membered carbo- and heterocycles. nih.govrsc.org

Ring-Opening Transformations: The polarized nature of DACs facilitates ring-opening reactions with nucleophiles. This provides a straightforward method for creating 1,3-bifunctional compounds, which are valuable intermediates in multi-step syntheses of complex molecules. rsc.org

Catalysis: A major focus has been on the use of catalysts to control the reactivity and stereochemistry of DAC reactions. This includes activation by Lewis acids, Brønsted acids, organocatalysts, and palladium catalysts. wiley.comnih.gov The development of enantioselective Michael Initiated Ring Closure (MIRC) reactions, for instance, has opened new pathways to chiral cyclopropane derivatives. rsc.org

Expansion of Scope: Initially, DAC chemistry was often limited by the need for two geminal ester units as the acceptor component. nih.gov Contemporary research, pioneered by chemists like Reißig, has worked to broaden the scope. nih.govcapes.gov.br Recent advancements include the development of highly activated DACs bearing only a single, vinylogous acceptor, which can react with a wider range of substrates, including sterically demanding ones. nih.gov

These research efforts have established DACs as powerful tools for constructing structurally diverse acyclic and carbocyclic compounds. rsc.org

Scope and Objectives of Contemporary Academic Research on this compound and Related Structures

Contemporary academic research on this compound and structurally related ketones is centered on leveraging the unique reactivity of the activated cyclopropyl ring for novel synthetic applications. The primary objective is to utilize this compound as a versatile building block for the efficient construction of more complex molecular frameworks.

The scope of this research includes:

Exploiting Donor-Acceptor Reactivity: The cyclopropyl group acts as a donor, activated by the electron-withdrawing carbonyl (ketone) group, which serves as the acceptor. Research focuses on exploring the rich chemistry of this system, which is analogous to that of classical donor-acceptor cyclopropanes. nih.gov

Catalytic Transformations: A key objective is the development of new catalytic methods (using Lewis acids, Brønsted acids, or organocatalysts) to control the reaction pathways and stereochemical outcomes of transformations involving the cyclopropyl ketone moiety. wiley.comnih.gov This includes enantioselective reactions to produce chiral molecules. rsc.org

Ring-Opening and Cycloaddition Reactions: Researchers aim to use this compound in ring-opening reactions with various nucleophiles to generate valuable 1,4-dicarbonyl compounds or other linear structures. rsc.org Additionally, its use in [3+2] cycloaddition reactions to synthesize five-membered rings is a major area of investigation. nih.gov

Synthesis of Complex Targets: A long-term goal is to apply the developed methodologies to the total synthesis of natural products and pharmaceutically active molecules, where the cyclopentyl and cyclopropyl motifs can impart desirable structural and biological properties. wiley.com The cyclopentyl group's role in influencing the steric and electronic nature of these reactions is also a point of study.

In essence, current research aims to fully unlock the synthetic potential of the strained, activated cyclopropyl ring within this compound, transforming a relatively simple starting material into a powerful tool for advanced organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B3384915 cyclopentyl(cyclopropyl)methanone CAS No. 58774-11-1

Properties

IUPAC Name

cyclopentyl(cyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9(8-5-6-8)7-3-1-2-4-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFMOQKVIGBGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating Reaction Mechanisms and Reactivity Profiles of Cyclopentyl Cyclopropyl Methanone

Intrinsic Reactivity of the Ketone Carbonyl Moiety

The carbonyl group in cyclopentyl(cyclopropyl)methanone is a primary site for a variety of chemical transformations. Its reactivity is governed by the electrophilic nature of the carbonyl carbon and the ability of the adjacent alpha-carbons to undergo deprotonation.

Detailed Mechanisms of Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles in a reaction known as nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.com This intermediate is then typically protonated to yield the final alcohol product. chemistryguru.com.sgyoutube.com

The rate of nucleophilic addition can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly. In contrast, weaker nucleophiles, like cyanide or alcohols, often add reversibly. masterorganicchemistry.com For instance, the addition of hydrogen cyanide, typically carried out using a mixture of sodium or potassium cyanide and a weak acid, proceeds through the attack of the cyanide ion on the carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate to form a cyanohydrin. libretexts.org

The general mechanism for nucleophilic addition can be summarized as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group. chemistryguru.com.sgyoutube.com

Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed. masterorganicchemistry.com

Protonation: The negatively charged oxygen atom is protonated, often by a solvent or a weak acid, to give the final alcohol product. chemistryguru.com.sgyoutube.com

ReactantNucleophileProduct
This compoundGrignard Reagent (R-MgX)Tertiary Alcohol
This compoundHydride (from NaBH4 or LiAlH4)Secondary Alcohol
This compoundCyanide (CN-)Cyanohydrin

Exploration of Enolate Chemistry and Alpha-Functionalization Pathways

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comyoutube.com Enolates are versatile nucleophiles that can react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. masterorganicchemistry.comspringernature.com

The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. youtube.com A bulky, strong base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate, which in this case would be from the deprotonation of the cyclopentyl ring. youtube.com A smaller, strong base like sodium ethoxide at higher temperatures would favor the formation of the more substituted (thermodynamic) enolate.

Once formed, the enolate can participate in several alpha-functionalization reactions:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the alpha-position. youtube.com

Halogenation: Reaction with halogens (Br₂, Cl₂, I₂) to introduce a halogen atom at the alpha-position. youtube.com

Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones.

Enolate SourceElectrophileProduct Type
This compoundAlkyl Halide (R-X)α-Alkylated Ketone
This compoundBromine (Br2)α-Brominated Ketone
This compoundAldehyde (R'CHO)β-Hydroxy Ketone

Migratory Aptitudes in Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a classic rearrangement reaction where a ketone is converted to an ester using a peroxy acid. organic-chemistry.orgadichemistry.com The mechanism involves the nucleophilic addition of the peroxy acid to the carbonyl group, followed by the migration of one of the alkyl groups to the adjacent oxygen atom. The migratory aptitude of different groups generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgstackexchange.comyoutube.com

In the case of this compound, the two groups attached to the carbonyl are a cyclopentyl group (secondary alkyl) and a cyclopropyl (B3062369) group. Based on the general migratory aptitude, the cyclopentyl group would be expected to migrate preferentially over the cyclopropyl group. However, the migratory aptitude of cyclopropyl groups is noted to be lower than primary alkyl groups. pitt.edu

The generally accepted migratory aptitude order is: tertiary alkyl > cyclohexyl > secondary alkyl > benzyl (B1604629) > phenyl > primary alkyl > cyclopropyl > methyl. pitt.edu

Therefore, in the Baeyer-Villiger oxidation of this compound, the cyclopentyl group is expected to migrate, leading to the formation of cyclopentyl cyclopropanecarboxylate.

Transformations Involving the Strained Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring in this compound is highly strained and can undergo various ring-opening reactions, often initiated by electrophiles or transition metals.

Fundamental Ring-Opening Processes

The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic or larger ring systems. nih.gov These processes can be initiated by acids, electrophiles, or transition metals. nih.govacs.org

Protonation of the carbonyl oxygen in this compound can lead to the formation of a carbocationic intermediate. acs.org This can trigger a rearrangement involving the opening of the cyclopropane ring. The mechanism often involves the formation of a cyclopropylcarbinyl cation, which can exist in equilibrium with other cationic species. nih.gov

Acid-catalyzed rearrangements of cyclopropyl ketones can lead to the formation of various products, including cyclopentenones and other rearranged structures. acs.orgresearchgate.net For example, protonated cyclopropyl ketones have been shown to rearrange to 1-oxacyclopent-1-enyl cations. acs.org Gold catalysts have also been shown to promote cationic cyclizations and rearrangements of enones containing cyclopropyl groups. acs.org

Radical Ring-Opening Pathways and Trapping Strategies

Radical reactions involving cyclopropyl ketones often proceed via a ring-opening mechanism to form more stable radical intermediates. The cleavage of the cyclopropane ring is a rapid process, making cyclopropane-containing structures useful probes for radical reaction mechanisms. psu.edu

The process typically begins with the formation of a radical adjacent to the cyclopropane ring. This can be achieved through various methods, including the use of radical initiators or single-electron transfer (SET) from a reductant. The resulting cyclopropylmethyl-type radical undergoes rapid β-scission of the cyclopropane ring. psu.edursc.org The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring, with cleavage generally occurring at the more substituted C-C bond to form a more stable radical intermediate. rsc.org

Once the ring is opened, the resulting radical can be trapped by various radical acceptors. This strategy has been employed in the synthesis of a range of molecules. For instance, radical ring-opening/cyclization of cyclopropane derivatives has been used to construct complex carbocyclic and heterocyclic frameworks. nih.gov Trapping of the transient radical intermediate can lead to the formation of new C-C or C-heteroatom bonds, providing a powerful tool for molecular construction. nih.govrsc.org

Key aspects of radical ring-opening pathways include:

Initiation: Formation of a radical species, often through single-electron transfer. nih.gov

Ring-Opening: Rapid cleavage of the cyclopropane ring to form a more stable, open-chain radical. psu.edunih.gov

Trapping: Interception of the radical intermediate by a suitable trapping agent to form the final product. nih.gov

Nucleophile-Mediated Ring-Opening Reactions

The ring-opening of cyclopropyl ketones can also be initiated by nucleophilic attack. In the case of donor-acceptor cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating and an electron-accepting group, the ring is highly polarized and susceptible to nucleophilic addition. researchgate.net

Brønsted or Lewis acids can be used to activate the ketone, making it more electrophilic and facilitating nucleophilic attack. researchgate.netnih.gov This approach has been used in Friedel-Crafts type alkylations where electron-rich arenes act as nucleophiles. researchgate.net The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote these reactions, even with less activated cyclopropanes. researchgate.netresearchgate.net

The mechanism often involves the formation of a zwitterionic intermediate after the initial nucleophilic attack, which then undergoes ring-opening. The regioselectivity of the ring-opening is controlled by the nature of the substituents on the cyclopropane ring.

Metal-Catalyzed Ring-Opening and Functionalization Reactions

Transition metals play a crucial role in activating the C-C bonds of cyclopropyl ketones, enabling a diverse range of transformations that are often difficult to achieve through other means. These reactions can proceed with high levels of stereo- and regioselectivity.

Palladium-Catalyzed Stereoselective Ring-Opening

Palladium catalysts have been effectively used for the stereoselective ring-opening of aryl cyclopropyl ketones. rsc.orgrsc.org These reactions typically yield α,β-unsaturated ketones. For example, using a Pd(OAc)₂/PCy₃ catalytic system, aryl cyclopropyl ketones can be converted to (E)-1-arylbut-2-en-1-ones with high stereoselectivity. rsc.orgrsc.org The reaction is believed to proceed through an oxidative addition of the cyclopropane C-C bond to the palladium center, followed by β-hydride elimination and reductive elimination to afford the final product and regenerate the catalyst. The choice of ligand is critical for the success of this transformation. rsc.org

Catalyst SystemSubstrateProductYieldStereoselectivity
Pd(OAc)₂/PCy₃Aryl cyclopropyl ketone(E)-1-Arylbut-2-en-1-one23-89%High (E)
Samarium Diiodide (SmI₂) Catalysis in [3+2] Cycloadditions and Fragmentation

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that can catalyze the formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes. nih.govacs.org This methodology has been particularly successful for aryl cyclopropyl ketones and has recently been extended to include alkyl cyclopropyl ketones. nih.govnih.govacs.org The reaction is thought to proceed through a radical relay mechanism where SmI₂ donates an electron to the cyclopropyl ketone, initiating a cascade of bond-breaking and bond-forming events that ultimately regenerate the catalyst. acs.org

The stability of the SmI₂ catalyst is a key factor in these transformations, and the presence of additives can influence the reaction outcome. nih.gov These cycloaddition reactions provide a direct route to functionalized cyclopentenes, which are valuable building blocks in organic synthesis. acs.orgacs.org

Ligand-Metal Cooperative Mechanisms in C-C Bond Activation

Recent studies have highlighted the importance of ligand-metal cooperation in the C-C bond activation of cyclopropyl ketones. nih.govnih.govresearchgate.net In these systems, both the metal center and the ligand actively participate in the bond-breaking and bond-forming steps. For instance, a nickel catalyst bearing a redox-active terpyridine (tpy) ligand has been shown to effectively catalyze the cross-coupling of cyclopropyl ketones with organozinc reagents. nih.govnih.gov

The proposed mechanism involves the formation of a reduced (tpy•⁻)Ni¹ species which activates the C-C bond through a concerted, asynchronous ring-opening transition state. nih.govnih.govresearchgate.net This cooperative activation strategy allows for the difunctionalization of the cyclopropyl ketone, leading to the formation of 1,3-difunctionalized, ring-opened products. nih.govnih.gov This approach provides access to products that are difficult to synthesize using traditional methods. researchgate.netchemrxiv.org

Ring-Expansion and Skeletal Rearrangement Dynamics

The strained nature of the cyclopropane ring in cyclopropyl ketones also makes them prone to ring-expansion and skeletal rearrangement reactions, providing pathways to larger or more complex carbocyclic frameworks.

These rearrangements can be promoted by acids, bases, or transition metals. nih.govrsc.orguq.edu.au For example, the Cloke-Wilson rearrangement describes the conversion of cyclopropyl ketones into dihydrofurans. rsc.org More recently, stereoconvergent direct ring expansion of cyclopropyl ketones to cyclopentanones has been achieved using Brønsted or Lewis acids like TfOH or BF₃·Et₂O. nih.gov This transformation is particularly effective when the cyclopropyl ketone bears a quaternary center, which promotes the rearrangement through the Thorpe-Ingold effect. nih.gov

The dynamics of these rearrangements are often complex, involving the formation of carbocationic or carbanionic intermediates. The regioselectivity and stereoselectivity of the rearrangement are influenced by the substitution pattern on the cyclopropyl ketone and the reaction conditions. These ring-expansion and rearrangement reactions represent a powerful strategy for skeletal editing and the construction of diverse molecular architectures from readily available starting materials. acs.org

Reagent/CatalystTransformationProduct
TfOH or BF₃·Et₂OStereoconvergent Ring ExpansionPolysubstituted Cyclopentanones
AgOTfCloke-Wilson RearrangementDihydrofurans
BaseRing Opening2-Deoxy-2-(E-bromomethylene)glycosides

Transformations Involving the Cyclopentane (B165970) Ring

The reactivity of this compound is overwhelmingly dominated by the strained and electronically activated cyclopropyl ketone moiety. Consequently, transformations involving the more stable cyclopentane ring are less common and not as extensively documented in the scientific literature. However, an analysis of general cyclopentane reactivity provides insight into potential, albeit less favorable, reaction pathways.

The ring-opening of the cyclopentane moiety in a molecule like this compound is energetically less favorable than the cleavage of the three-membered cyclopropane ring. Theoretical and experimental studies on the parent cyclopentane molecule show that its unimolecular decomposition requires significant energy input, typically under shock-tube or high-temperature pyrolysis conditions. arxiv.org

The mechanism for the thermal decomposition of cyclopentane is understood to proceed through a biradical pathway. arxiv.org The initiation step involves the homolytic cleavage of a C-C bond to form a 1,5-pentadiyl biradical. This biradical intermediate can then undergo further reactions, primarily a β-scission to yield 1-pentene (B89616) or a more complex rearrangement and fragmentation to produce ethylene (B1197577) and cyclopropane. arxiv.org While these radical pathways are established for cyclopentane itself, they have not been reported as a competitive reaction for this compound under the conditions typically used for its cycloaddition reactions, where the cyclopropyl ring-opening pathway is significantly lower in activation energy.

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered conformations, most notably the "envelope" and "half-chair" forms. libretexts.orgyoutube.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of plane. In the half-chair, three atoms are in a plane, with one above and one below. youtube.com

For a substituted ring like the one in this compound, the cyclopropylcarbonyl group occupies a position on the ring. Any transformation of the cyclopentane ring would need to account for the stereochemical implications of these conformations. For instance, reactions at a peripheral position would create new stereocenters, and the diastereoselectivity of such a reaction would be influenced by the preferred conformation of the starting material.

The functionalization of unactivated C(sp³)-H bonds on the cyclopentane ring of this compound represents a significant synthetic challenge, as these bonds are generally inert. The reactivity of the molecule is highly localized at the cyclopropyl ketone functional group.

Modern synthetic methods offer potential strategies for such transformations, although they have not been specifically applied to this substrate. For example, copper-catalyzed cross-coupling reactions have been developed to functionalize electron-rich C(sp³)-H bonds with olefins. This process often involves a Ligand-to-Metal Charge Transfer (LMCT) to generate a halogen radical, which then acts as a potent hydrogen atom transfer (HAT) agent to abstract a hydrogen from an alkane. organic-chemistry.org In theory, such a method could be applied to activate the C-H bonds of the cyclopentane ring. However, the presence of the much more reactive cyclopropyl ketone moiety would likely lead to competitive side reactions, complicating any potential desired transformation at the cyclopentane periphery. Further research would be required to explore the viability and selectivity of such reactions for this specific compound.

Advanced Spectroscopic and Computational Investigations of Cyclopentyl Cyclopropyl Methanone

High-Resolution Spectroscopic Analysis for Structure and Dynamics

Spectroscopic methods are indispensable for determining the precise three-dimensional structure, stereochemistry, and dynamic behavior of molecules like cyclopentyl(cyclopropyl)methanone. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectra would reveal a wealth of information about its complex structure. The molecule's asymmetry, stemming from the attachment of two different cycloalkyl groups to the carbonyl carbon, renders the protons on the CH₂ groups of the cyclopentyl ring diastereotopic. masterorganicchemistry.com This means that even protons on the same carbon atom are in chemically non-equivalent environments and would therefore exhibit different chemical shifts and couple to each other. masterorganicchemistry.com

The addition of a substituent to a cyclopropane (B1198618) ring similarly alters the chemical environment of the ring protons, leading to more complex splitting patterns than in unsubstituted cyclopropane. masterorganicchemistry.com The ¹H NMR spectrum would be characterized by distinct signals for the methine proton on the cyclopropyl (B3062369) ring, the methine proton on the cyclopentyl ring, and the multiple non-equivalent methylene (B1212753) protons of both rings. Analysis of coupling constants (J-values) would be crucial for deducing the dihedral angles between adjacent protons, offering insights into the preferred conformation of the flexible cyclopentyl ring. oup.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Note: These are estimated values based on typical ranges for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Cyclopropyl CH (methine) 2.5 - 3.0 Multiplet
Cyclopentyl CH (methine) 2.8 - 3.3 Multiplet
Cyclopropyl CH₂ (methylene) 0.8 - 1.5 Multiplets

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In the context of synthesizing this compound, MS would be used to confirm the mass of the final product and to identify any intermediates or byproducts. Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺) corresponding to its exact molecular weight.

Subsequent fragmentation would likely occur via cleavage of the bonds adjacent to the carbonyl group, which are typically the weakest. This would lead to the formation of characteristic acylium ions and cycloalkyl cations. The detection of fragments with mass-to-charge ratios (m/z) corresponding to the cyclopropyl cation, cyclopentyl cation, cyclopropylcarbonyl cation, and cyclopentylcarbonyl cation would provide definitive evidence for the compound's structure.

Table 2: Expected Key Fragmentation Ions in the Mass Spectrum of this compound

Ion Structure Formula Approximate m/z
[this compound]⁺ (Molecular Ion) [C₉H₁₄O]⁺ 138
[Cyclopentylcarbonyl]⁺ [C₆H₉O]⁺ 97
[Cyclopropylcarbonyl]⁺ [C₄H₅O]⁺ 69
[Cyclopentyl]⁺ [C₅H₉]⁺ 69

Vibrational and rotational spectroscopies probe the dynamic nature of molecules by measuring the energies of bond vibrations and molecular rotations.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation corresponding to specific vibrational modes within a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing in the range of 1680-1715 cm⁻¹. The exact position would be influenced by the electronic effects of the attached cycloalkyl groups. Other key absorptions would include C-H stretching frequencies for the sp²-hybridized carbon of the methine group on the cyclopropane ring and the sp³-hybridized carbons of both rings, as well as various bending, rocking, and twisting vibrations. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C=O Stretch Ketone 1680 - 1715
C-H Stretch Cycloalkane 2850 - 3000
C-H Stretch Cyclopropane ~3100

Microwave Spectroscopy provides highly precise information on the rotational energy levels of a molecule in the gas phase. libretexts.org This technique is applicable only to molecules with a permanent dipole moment, which this compound possesses due to its carbonyl group. youtube.com By analyzing the microwave spectrum, one can determine the molecule's rotational constants, which are inversely related to its moments of inertia. libretexts.orgyoutube.com This data allows for the precise calculation of bond lengths and angles in the gas phase, providing a detailed picture of the molecule's ground-state geometry and how it rotates. libretexts.orgumich.edu

X-ray crystallography offers an unambiguous method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. mdpi.com This technique would provide precise coordinates for each atom in the crystal lattice, allowing for the definitive determination of bond lengths, bond angles, and torsional angles. nih.govnih.gov For this compound, a crystal structure would unequivocally establish the relative orientation of the cyclopentyl and cyclopropyl rings with respect to the carbonyl group. It would also reveal the conformation of the cyclopentyl ring (e.g., envelope or twist) in the crystalline form and show how the molecules pack together, including any significant intermolecular interactions like C-H···O hydrogen bonds. mdpi.comnih.gov

Table 4: Hypothetical X-ray Crystallographic Data for Key Bond Lengths in this compound Note: These values are representative and based on typical data for similar structures.

Bond Expected Bond Length (Å)
C=O 1.21
C(carbonyl)-C(cyclopentyl) 1.51
C(carbonyl)-C(cyclopropyl) 1.49
C-C (in cyclopentyl ring) 1.54

Quantum Chemical and Theoretical Studies

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally, offering deep insights into electronic structure and bonding.

Ab initio and Density Functional Theory (DFT) are computational methods used to solve the molecular Schrödinger equation, providing detailed information about electronic structure. mdpi.com For this compound, these calculations can be used to:

Determine Conformational Energies: The cyclopentyl ring is flexible and can adopt several conformations (e.g., envelope, twist). DFT calculations can predict the relative energies of these different conformers to identify the most stable arrangement and the energy barriers between them.

Analyze Electronic Structure: These methods can map the electron density distribution, highlighting the polarization of the C=O bond and the unique electronic nature of the strained C-C bonds in the cyclopropyl ring. psu.edu Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. mdpi.com

Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic parameters. researchgate.net Comparing these calculated spectra with experimental results can aid in the assignment of complex spectra and confirm the structural analysis. researchgate.net

Investigate Bonding: Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, can be used to study the hybridization of the atoms and the nature of the bonding, particularly the "bent" bonds of the high-strain cyclopropyl ring. psu.edu Commonly used functionals like B3LYP with basis sets such as 6-311G(d,p) are well-suited for such investigations. mdpi.com

Table 5: Illustrative DFT-Calculated Relative Energies for Potential Conformers of this compound Note: These are hypothetical results to illustrate the application of DFT.

Conformer Description Relative Energy (kcal/mol)
1 Cyclopentyl (Envelope), s-cis 0.00 (Global Minimum)
2 Cyclopentyl (Twist), s-cis +0.85
3 Cyclopentyl (Envelope), s-trans +2.10

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for mapping the complex transformations that this compound can undergo. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

Density Functional Theory (DFT) is a widely used method for these calculations, providing a good balance of accuracy and computational cost. nih.govresearchgate.netacs.org Studies on related cyclopropyl ketones have successfully modeled various reaction pathways, including photocatalytic cycloadditions, nih.govnih.gov Lewis acid-catalyzed ring expansions, nih.gov and metal-catalyzed cross-couplings. nih.gov These studies show that reactions often proceed through multi-step mechanisms involving intermediates like ketyl radicals. nih.govnih.gov For example, the ring-opening of cyclopropanone (B1606653) has been computationally shown to favor a disrotatory pathway. psu.edu The elucidation of these pathways is crucial for controlling reaction outcomes and designing new synthetic methods.

For instance, in the acid-catalyzed ring-opening of a cyclopropyl ketone, DFT can be used to calculate the energy barrier for protonation of the carbonyl oxygen, followed by the transition state for the C-C bond cleavage of the cyclopropane ring. The reactivity is highly dependent on substitution; alkyl cyclopropyl ketones generally exhibit higher barriers for reduction and fragmentation compared to their aryl counterparts, which can better stabilize radical intermediates through conjugation. manchester.ac.uk The Energetic Span Model is a theoretical framework that can be applied to computational data to gain deeper insights into the kinetics of catalytic cycles. nih.govacs.org

Table 3: Representative Predicted Energetics for a Hypothetical Acid-Catalyzed Ring-Opening Reaction

Parameter Predicted Value (kcal/mol) Description
ΔG‡ 15 - 25 Free Energy of Activation
ΔG_rxn -10 Free Energy of Reaction

Values are hypothetical and for illustrative purposes, representing a plausible exothermic reaction with a moderate activation barrier.

Catalysts function by providing an alternative, lower-energy reaction pathway, and computational modeling can illuminate the precise nature of the catalyst-substrate interaction. In the case of this compound, a common reaction involves activation by a Lewis acid. nih.govnih.gov DFT calculations can model the coordination of the Lewis acid (e.g., Ti(OiPr)₄, BF₃·Et₂O) to the lone pair of the carbonyl oxygen. nih.govnih.gov This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and weakening the adjacent cyclopropane bonds, thereby lowering the activation barrier for ring-opening or nucleophilic attack. nih.govacs.org

More complex catalytic systems, such as those involving transition metals like Nickel or Samarium, have also been studied computationally. acs.orgnih.gov These studies reveal intricate mechanisms involving single-electron transfer (SET) to form radical anions, oxidative addition, and reductive elimination steps. nih.govnih.gov Understanding these interactions at an atomic level is key to optimizing catalyst performance and selectivity.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopentyl group and the rotation around the single bonds connecting the rings to the carbonyl group mean that this compound can exist in multiple conformations. Computational analysis can map the potential energy surface associated with these rotations. For the simpler analogue, cyclopropyl methyl ketone, ab initio studies have shown that the global energy minimum corresponds to the s-cis conformer (where the methyl group is cis to the cyclopropane ring), with a local minimum for the s-trans conformer. nih.govacs.orguwlax.edu This preference is a result of the interplay between steric hindrance and the maximization of conjugative overlap between the cyclopropane and carbonyl orbitals. nih.gov A similar landscape of stable conformers is expected for this compound, though the larger steric bulk of the cyclopentyl group would influence the relative energies and rotational barriers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. acs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational transitions, solvent effects, and the time-evolution of catalyst-substrate interactions. For a molecule like this compound, an MD simulation could reveal the preferred conformations in solution, the timescale of rotations around key bonds, and the stability of hydrogen-bonding interactions with protic solvents.

Prediction and Validation of Spectroscopic Parameters from Theoretical Models

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure validation. DFT calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, are highly effective at predicting NMR chemical shifts. nih.govresearchgate.netnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.gov The accuracy of such predictions, especially for ¹³C NMR, is often high enough to reliably assign experimental spectra, distinguish between isomers, or confirm protonation states. d-nb.inforsc.org Similarly, calculations of vibrational frequencies can predict the positions of major peaks in the infrared (IR) spectrum, which correspond to the stretching and bending modes of the molecule's functional groups, further validating the computed structure. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 210.5
Cyclopropyl C (alpha) 18.2
Cyclopropyl CH₂ 11.5
Cyclopentyl C (alpha) 46.1
Cyclopentyl C (beta) 29.8
Cyclopentyl C (gamma) 26.3

Values are hypothetical, based on DFT-GIAO calculations for similar ketones, and serve as representative predictions.

Future Research Directions and Unexplored Avenues for Cyclopentyl Cyclopropyl Methanone

Development of Sustainable and Green Synthetic Methodologies

A primary focus of future research will be the development of environmentally benign and efficient methods for synthesizing cyclopentyl(cyclopropyl)methanone and its derivatives. Traditional synthetic routes often rely on stoichiometric reagents and hazardous materials. The push towards green chemistry necessitates the exploration of catalytic processes that minimize waste and energy consumption.

One promising avenue is the use of hydrogen-borrowing catalysis. This strategy enables the α-cyclopropanation of ketones using alcohols as alkylating agents, mediated by catalysts such as iridium or ruthenium. This approach avoids the use of hazardous alkyl halides and generates water as the primary byproduct, representing a significantly greener alternative. Another sustainable strategy involves employing simple and inexpensive catalysts to promote complex transformations. For instance, sodium hydroxide (B78521) (NaOH) has been shown to effectively catalyze chemo- and diastereo-selective (3+2) cycloaddition reactions of donor-acceptor cyclopropanes, providing a green and economically viable method for constructing complex molecular architectures. frontiersin.org Furthermore, photo- and electrochemical strategies offer pathways to generate the requisite reactive intermediates under exceptionally mild conditions, reducing the reliance on harsh chemical reagents and high temperatures. rsc.org These methods align with the principles of sustainable chemistry by improving atom economy and reducing toxic waste. rsc.orgrsc.org

Discovery of Novel Reactivity Modes and Selective Transformations

The strained cyclopropyl (B3062369) ring in conjunction with the adjacent carbonyl group endows this compound with unique reactivity that is yet to be fully harnessed. While aryl cyclopropyl ketones have been studied extensively, their alkyl counterparts, such as this compound, are considered a "relatively unreactive new substrate class" whose potential is only beginning to be unlocked. acs.orgnih.gov

Recent breakthroughs have shown that alkyl cyclopropyl ketones can participate in catalytic formal [3+2] cycloaddition reactions with alkenes and alkynes. acs.org These reactions, often facilitated by samarium(II) iodide (SmI2) catalysis, provide access to complex, sp3-rich cyclopentane (B165970) structures that are valuable in medicinal chemistry. acs.orgnih.gov A key challenge and research opportunity lies in stabilizing the catalyst system to engage these less reactive alkyl cyclopropyl ketones effectively. acs.org

Nickel-catalyzed reactions have also emerged as a powerful tool for activating cyclopropyl ketones. Novel methods for the nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides have been developed, proceeding through a proposed mechanism involving Ni(0), Ni(II), and Ni(III) intermediates. rsc.orgnih.govrsc.org Interestingly, these studies have sometimes noted that simple alkyl-substituted cyclopropyl ketones can be unreactive under certain conditions, highlighting the need for further methods development. nih.govrsc.org Other nickel-catalyzed transformations include the surprising dimerization of cyclopropyl ketones and crossed reactions with enones to yield densely functionalized cyclopentane products. acs.org

Future work will focus on expanding the scope of these reactions, improving their selectivity (chemo-, regio-, and stereo-selectivity), and elucidating their intricate mechanisms. The development of dual-catalyst systems, which can independently control different aspects of the reaction, represents a particularly promising frontier for achieving high levels of enantioselectivity. nih.govnih.gov

Table 1: Selected Novel Transformations of Cyclopropyl Ketones

Reaction TypeCatalyst/ReagentKey TransformationSignificanceReference
Formal [3+2] CycloadditionSmI₂ / Sm⁰Coupling of alkyl cyclopropyl ketones with alkenes/alkynes to form cyclopentanoids.Engages a previously unreactive substrate class to build complex sp³-rich architectures. acs.orgnih.gov
γ-AlkylationNickel Catalyst / NaI cocatalystCross-electrophile coupling with primary alkyl chlorides via ring-opening.High regioselectivity and step economy, avoiding pre-generated organometallics. rsc.orgnih.govrsc.org
Dimerization / Crossed ReactionNickel(0) / Imidazolium SaltDiastereoselective dimerization or crossed reaction with enones to form cyclopentanes.Unexpected reactivity pathway leading to highly functionalized cyclopentane products. acs.org
Asymmetric [3+2] PhotocloadditionRu(bpy)₃²⁺ / Chiral Lewis AcidEnantiocontrolled construction of densely substituted cyclopentanes from aryl cyclopropyl ketones.Demonstrates a dual-catalyst strategy for achieving stereocontrol in photochemical reactions. nih.govnih.govacs.org

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Investigation of this compound in Emerging Chemical Fields (e.g., Photocatalysis, Electrosynthesis)

The unique electronic properties of this compound make it an ideal candidate for exploration in emerging fields that utilize alternative energy sources to drive chemical reactions, such as photocatalysis and electrosynthesis.

Photocatalysis

Visible-light photocatalysis offers a powerful method for initiating reactions under mild conditions. For cyclopropyl ketones, the key initiation step often involves a one-electron reduction of the ketone to form a radical anion. nih.gov This transient species can then undergo ring-opening to generate a distonic radical anion, which acts as a three-carbon building block in subsequent reactions. nih.gov While much of the pioneering work has focused on aryl cyclopropyl ketones, which are more easily reduced, these findings provide a mechanistic blueprint for designing photocatalytic reactions involving this compound. nih.govnih.gov Future research will likely focus on developing more potent photocatalytic systems or dual-catalyst strategies capable of activating the less-reactive alkyl cyclopropyl ketones, enabling enantiocontrolled cycloaddition reactions to construct chiral, densely substituted cyclopentane ring systems. nih.govacs.org

Electrosynthesis

Electrosynthesis is a highly sustainable technique that uses electrical current to drive chemical reactions, often with high selectivity and without the need for chemical oxidants or reductants. wikipedia.orggamry.com The carbonyl group of this compound can be targeted for electrochemical transformations. For example, the electrochemical lactonization of cyclic ketones at a platinum electrode has been demonstrated, where water serves as the oxygen source. rsc.org Applying this concept to this compound could lead to novel ring-expansion or rearrangement products. The choice of electrode material, solvent, and electrolyte is crucial and provides a wide parameter space for optimization. wikipedia.org Pulsed electrosynthesis, which involves applying cycles of voltage or current, offers another layer of control over the reaction environment at the electrode surface, potentially enabling selective transformations that are inaccessible through conventional means. rsc.org

Advanced Spectroscopic Characterization of Transient Intermediates

A deep understanding of the reaction mechanisms outlined in the preceding sections is impossible without the direct observation and characterization of the fleeting, high-energy intermediates involved. nih.gov While standard spectroscopic techniques like NMR and IR are invaluable for characterizing stable starting materials and products, they are often insufficient for studying transient species that exist for only microseconds or less. libretexts.orgpressbooks.publibretexts.org

Future research will increasingly rely on advanced and hyphenated spectroscopic techniques to probe these elusive intermediates. Mass spectrometry is particularly powerful for identifying reaction intermediates by their mass-to-charge ratio. pressbooks.publibretexts.org When coupled with techniques like infrared ion spectroscopy (IRIS), it becomes possible to obtain structural information on these transient species. nih.gov IRIS measures the vibrational spectrum of a mass-selected ion, providing a "fingerprint" that can be compared to theoretical spectra calculated using computational chemistry. This combination would be invaluable for confirming the structure of the proposed radical anion and distonic radical intermediates in the photocatalytic and SmI2-catalyzed reactions of this compound. acs.orgnih.govnih.gov Such experimental data provides crucial benchmarks for refining computational models and ultimately allows for a more rational design of new reactions and catalysts.

Q & A

Q. Experimental Design :

  • Compare reaction kinetics of substituted derivatives under identical conditions (e.g., UV/Vis monitoring).
  • Use X-ray crystallography to correlate steric bulk with transition-state geometry .

Advanced: How can computational modeling predict this compound’s interactions in enzyme binding?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., JNK3 kinase). The cyclopropane ring’s strain energy may enhance binding affinity via van der Waals interactions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Focus on hydrogen bonding between the ketone oxygen and active-site residues (e.g., Lys93 in JNK3) .
  • QSAR Studies : Corinate substituent electronic parameters (Hammett σ) with inhibitory activity to design optimized analogs .

Data Contradiction: How to resolve conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:
Contradictions may arise from:

  • Varied Reaction Conditions : Acid concentration (e.g., 1M vs. 5M HCl) or temperature. Replicate studies under standardized protocols .
  • Analytical Sensitivity : Use LC-MS to detect trace degradation products (e.g., cyclopentanol from ketone reduction) missed by TLC .
  • Computational Validation : Calculate acid-catalyzed ring-opening pathways using DFT (e.g., Gibbs free energy barriers for cyclopropane cleavage) .

Recommendation : Report full experimental details (solvent, catalyst purity) to enable reproducibility .

Advanced: What strategies optimize this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) enhance efficiency in Suzuki-Miyaura couplings .
  • Solvent Effects : Use toluene or DMF for polar intermediates; additives like Cs₂CO₃ improve base solubility .
  • Substrate Engineering : Introduce directing groups (e.g., pyridyl) to facilitate C–H activation at the β-position of the cyclopropane .

Case Study : Palladium-catalyzed coupling with 2-bromothiophene achieved 61% yield by optimizing ligand ratios and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.